4-Ethynylphthalic Anhydride
Description
Significance of Ethynyl-Functionalized Anhydrides in Polymer Chemistry
Ethynyl-functionalized anhydrides, such as 4-ethynylphthalic anhydride (B1165640), play a pivotal role in modern polymer chemistry. The anhydride group provides a convenient site for polymerization, typically through reaction with diamines to form polyimides, a class of polymers renowned for their outstanding properties. tcichemicals.com The ethynyl (B1212043) group, on the other hand, is a latent cross-linking site. myskinrecipes.com Upon thermal curing, this group undergoes complex addition reactions, leading to the formation of a highly cross-linked, rigid network structure. mdpi.com
This dual functionality offers several advantages:
Controlled Polymerization and Curing: The two reactive groups allow for a two-stage polymerization process. First, linear or branched oligomers are formed through the reaction of the anhydride. These oligomers remain processable, allowing them to be shaped or molded. Subsequently, a high-temperature curing step activates the ethynyl groups, leading to a robust, thermoset material. mdpi.com
Enhanced Thermal and Mechanical Properties: The cross-linking provided by the ethynyl groups significantly enhances the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymer. myskinrecipes.comacs.org This is crucial for applications where materials are exposed to extreme temperatures and mechanical stress.
Improved Processability: Ethynyl-terminated oligomers, often referred to as "end-cappers," can be used to control the molecular weight of polymers. kpi.ua This results in resins with lower melt viscosities, making them easier to process using techniques like resin transfer molding and compression molding. mdpi.comkpi.ua
Overview of Applications in High-Performance Materials
The unique properties imparted by 4-ethynylphthalic anhydride make it a valuable component in a wide array of high-performance materials. myskinrecipes.com
Aerospace and Automotive Industries: The exceptional thermal stability and high strength-to-weight ratio of polymers derived from this compound make them ideal for aerospace and automotive applications. myskinrecipes.comlookchem.com These materials are used in the production of composites for aircraft structural components, engine parts, and heat shields, where resistance to extreme temperatures and harsh environments is paramount. myskinrecipes.com
Electronics and Coatings: In the electronics sector, these polymers are utilized as insulating materials for printed circuit boards, protective coatings for semiconductors, and films for flexible displays, owing to their excellent dielectric properties and thermal resistance. tcichemicals.commyskinrecipes.com As a crosslinking agent in coatings, it improves durability, chemical resistance, and thermal stability for applications in automotive and industrial coatings. lookchem.com
Research and Development of New Materials: As a versatile building block, this compound is instrumental in the development of new materials with tailored properties. lookchem.com Researchers are exploring its use in creating novel polymer architectures, such as interpenetrating polymer networks (IPNs) and inorganic/organic hybrid resins, to achieve even greater performance characteristics. acs.orgbuaa.edu.cn For instance, ethynyl-terminated oligomers have been blended with cyanate (B1221674) ester resins to create IPNs with improved thermal and mechanical properties for potential use as matrix resins in the aerospace industry. buaa.edu.cn
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 73819-76-8 |
| Molecular Formula | C₁₀H₄O₃ |
| Molecular Weight | 172.14 g/mol |
| Appearance | White to Yellow to Orange powder to crystal |
| Melting Point | 125 °C |
This data is compiled from publicly available information. myskinrecipes.com
Table 2: Research Findings on Polymers Derived from Ethynyl-Functionalized Anhydrides
| Polymer System | Key Findings | Reference |
| Phenylethynyl-Terminated Imide (PETI) Oligomers | Exhibit good processability and form tough, creasable films with high tensile strength and modulus after curing. | kpi.ua |
| Aryl-Ethynyl-Terminated coPOSS Imide Oligomers | Incorporation of POSS units into the imide oligomer backbone results in hybrid materials with high thermal stability. | acs.org |
| Ethynyl-Terminated Oligomers (BETI) with Cyanate Ester | The resulting Interpenetrating Polymer Networks (IPNs) show improved thermal and mechanical properties compared to pure polycyanurate. | buaa.edu.cn |
This table summarizes findings from selected research articles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLXGJIZZNCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462229 | |
| Record name | 4-Ethynylphthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73819-76-8 | |
| Record name | 4-Ethynylphthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylphthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Ethynylphthalic Anhydride and Analogues
Direct Synthesis Approaches for 4-Ethynylphthalic Anhydride (B1165640)
Direct synthesis methods provide efficient routes to 4-Ethynylphthalic Anhydride, utilizing readily available starting materials.
A convenient and effective method for preparing this compound involves the use of 2-methyl-3-butyn-2-ol as a protected form of acetylene (B1199291). This approach circumvents the challenges associated with handling gaseous acetylene directly. The synthesis begins with the coupling of 4-bromophthalic anhydride with 2-methyl-3-butyn-2-ol. The resulting intermediate undergoes a retro-Favorskii reaction, typically by heating with a strong base like sodium hydroxide, to remove the acetone protecting group and yield 4-ethynylphthalic acid. Subsequent dehydration of the diacid, often accomplished by heating with acetic anhydride, produces the final product, this compound acs.orgacs.org. This multi-step process is advantageous due to its cost-effectiveness and avoidance of hazardous reagents acs.org.
Alternative synthetic strategies for this compound have been developed to improve efficiency and yield. One notable method starts from 4-bromophthalic acid, which is reacted with an acetylene source under catalytic conditions. The resulting 4-ethynylphthalic acid is then dehydrated to the anhydride. This route is often considered more direct than those requiring the synthesis and subsequent deprotection of a protected alkyne.
Synthesis of Related Ethynylphthalic Anhydride Derivatives for Comparative Studies
The synthesis of analogues, such as 4-Phenylethynylphthalic Anhydride (4-PEPA), is crucial for comparative studies in polymer chemistry, where these molecules act as end-capping agents for polyimides researchgate.net.
The Sonogashira coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide organic-chemistry.org. This reaction is central to the synthesis of 4-Phenylethynylphthalic Anhydride (4-PEPA) and other derivatives.
In a typical synthesis of 4-PEPA, 4-bromophthalic anhydride or 4-bromophthalic acid is coupled with phenylacetylene (B144264) researchgate.netresearchgate.net. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like cuprous iodide (CuI), in the presence of an amine base such as triethylamine researchgate.netorganic-chemistry.org. The reaction can be carried out in various organic solvents, including tetrahydrofuran (THF) researchgate.net. The resulting 4-phenylethynylphthalic acid is then dehydrated to yield 4-phenylethynylphthalic anhydride researchgate.netresearchgate.net.
Table 1: Sonogashira Coupling Reaction Parameters for 4-PEPA Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Aryl Halide | 4-Bromophthalic Acid or 4-Bromophthalic Anhydride | researchgate.netresearchgate.net |
| Alkyne | Phenylacetylene | researchgate.netresearchgate.net |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₂Cl₂ | researchgate.netvinhuni.edu.vn |
| Copper Co-catalyst | CuI (can sometimes be omitted) | researchgate.netresearchgate.net |
| Base | Triethylamine (Et₃N), Sodium Hydroxide (NaOH) | researchgate.netresearchgate.net |
| Solvent | Water, THF/Et₃N, Ionic Liquids | researchgate.netresearchgate.netvinhuni.edu.vn |
| Ligand | Tris-(3-sulfonatophenyl)phosphine (TPPTS) | researchgate.net |
This table is interactive. You can sort and filter the data.
Significant research has focused on optimizing the Sonogashira coupling to maximize yields and ensure the process is scalable for industrial applications. Key areas of optimization include the choice of catalyst, solvent, base, and reaction temperature.
The catalyst loading can also be reduced to as low as 0.025 mol% for certain substrates, which is both economically and environmentally beneficial for large-scale synthesis kaust.edu.sa. The development of flow chemistry protocols further enhances scalability, allowing for continuous production rsc.org.
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes, often referred to as "Green Chemistry" kaust.edu.sa. For the synthesis of ethynylphthalic anhydride derivatives, this involves several strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives is a key goal. Water has proven to be an excellent solvent for the Sonogashira coupling, as it is non-toxic, non-flammable, and inexpensive researchgate.net. Biomass-derived solvents like γ-valerolactone-based ionic liquids are also being explored beilstein-journals.org.
Copper-Free and Amine-Free Conditions: The copper co-catalyst can lead to the undesirable side reaction of alkyne homocoupling. Developing copper-free Sonogashira protocols enhances product purity and simplifies purification beilstein-journals.orgbohrium.com. Similarly, eliminating foul-smelling and volatile amine bases like triethylamine improves the environmental profile of the synthesis beilstein-journals.org.
Catalyst Reusability: The use of heterogeneous or single-atom catalysts allows for easier separation from the reaction mixture and potential reuse, reducing waste and cost bohrium.comhes-so.ch.
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating vinhuni.edu.vn. This can reduce energy consumption and the formation of byproducts vinhuni.edu.vn.
These advancements contribute to making the synthesis of this compound and its analogues more sustainable and efficient researchgate.net.
Table 2: List of Chemical Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | 5-ethynylisobenzofuran-1,3-dione |
| 2-Methyl-3-butyn-2-ol | 2-methylbut-3-yn-2-ol |
| 4-Phenylethynylphthalic Anhydride | 5-(phenylethynyl)isobenzofuran-1,3-dione |
| 4-Bromophthalic Anhydride | 5-bromoisobenzofuran-1,3-dione |
| 4-Bromophthalic Acid | 4-bromobenzene-1,2-dicarboxylic acid |
| Phenylacetylene | Ethynylbenzene |
| 4-Ethynylphthalic Acid | 4-ethynylbenzene-1,2-dicarboxylic acid |
| 4-Phenylethynylphthalic Acid | 4-(phenylethynyl)benzene-1,2-dicarboxylic acid |
| Acetic Anhydride | Ethanoic anhydride |
| Palladium(II) Acetate | Palladium(II) acetate |
| Tris(triphenylphosphine)palladium(II) Dichloride | Dichlorobis(triphenylphosphine)palladium(II) |
| Cuprous Iodide | Copper(I) iodide |
| Triethylamine | N,N-diethylethanamine |
| Tetrahydrofuran | Oxolane |
| Tris-(3-sulfonatophenyl)phosphine | Tris(3-sulfonatophenyl)phosphine |
Advanced Reaction Chemistry of 4 Ethynylphthalic Anhydride
Thermal Polymerization and Cross-linking Mechanisms
Oligomers end-capped with 4-ethynylphthalic anhydride (B1165640) or its derivatives, such as 4-(phenylethynyl)phthalic anhydride (PEPA), are designed to be processed at lower temperatures in their uncrosslinked state and then thermally cured to form highly stable, cross-linked networks. kpi.uamdpi.com This curing process relies on the thermal reactivity of the terminal ethynyl (B1212043) groups.
Upon heating to temperatures typically above 350°C, the ethynyl groups at the ends of the polymer chains undergo a complex series of reactions, leading to the formation of a rigid, three-dimensional network. kpi.ua This self-crosslinking reaction does not release any volatile byproducts, which is a significant advantage in the processing of void-free composite materials. The primary curing reaction involves the ethynyl-to-ethynyl reaction, which can proceed through several pathways to form structures like double bonds, polyene chains, and aromatic benzene (B151609) rings. mdpi.commdpi.com These newly formed structures create covalent bonds between the polymer chains, resulting in a thermoset material with enhanced thermal stability, chemical resistance, and mechanical properties compared to the linear thermoplastic precursors. mdpi.com Molecular simulations of phenylethynyl-terminated polyimide resins have indicated that the formation of benzene ring and polyene-type cross-linked structures are dominant features of the cured network. mdpi.com
The curing process of ethynyl-terminated imide oligomers has been extensively studied to optimize processing conditions for applications like Resin Transfer Molding (RTM). semanticscholar.orgnih.gov Differential Scanning Calorimetry (DSC) is a key technique used to investigate the curing kinetics. DSC thermograms of these oligomers show a characteristic exotherm in the range of 350–450°C, which corresponds to the crosslinking reaction of the ethynyl groups. nih.gov Kinetic parameters, such as the onset and peak curing temperatures, can be determined from these analyses. For instance, studies on phenylethynyl-terminated imide oligomers have shown that the curing reactivity is influenced by the electronic nature of the polymer backbone. nih.gov
Rheological studies are crucial for understanding the flow behavior of the resin during processing. The viscosity of the resin must be low enough at processing temperatures to allow for complete mold filling and fiber impregnation. For ethynyl-terminated oligomers, a "processing window" exists where the resin has a low melt viscosity before the onset of the rapid crosslinking reaction. semanticscholar.org As the curing reaction proceeds, the viscosity increases dramatically until the material solidifies at the gel point. The rheological properties can be modeled to predict the resin's behavior under various temperature profiles. semanticscholar.org
Table 1: Curing Characteristics of Phenylethynyl-Terminated Imide Oligomers with Different Backbones Data synthesized from research findings. nih.gov
| Oligomer ID | Backbone Diamine | Curing Onset Temp (°C) | Curing Peak Temp (°C) | Minimum Melt Viscosity (Pa·s) |
| PETI-O | 3,4′-Oxydianiline | ~370 | 400 | < 1 |
| PETI-P | m-Phenylenediamine | ~370 | 395 | < 1 |
| PETI-F | 2,2′-Bis(trifluoromethyl)benzidine | 350 | 391 | < 1 |
This interactive table summarizes the curing onset and peak temperatures, along with the minimum melt viscosity for different phenylethynyl-terminated imide (PETI) oligomers. The data illustrates how changes in the polymer backbone structure can influence the curing behavior and processability.
The molecular structure of the oligomer, including the backbone chemistry and the molecular weight between crosslinks, has a profound impact on the final crosslinking density of the cured resin. A higher concentration of reactive ethynyl groups, achieved by synthesizing lower molecular weight oligomers, leads to a higher crosslinking density in the final thermoset. mdpi.com This higher density generally results in a higher glass transition temperature (Tg) and improved elastic modulus. mdpi.com
"Click Chemistry" Applications in Material Fabrication
The ethynyl group is a key participant in a class of reactions known as "click chemistry." These reactions are characterized by their high efficiency, specificity, mild reaction conditions, and high yields, making them ideal for material synthesis and modification. The thiol-yne reaction, in particular, leverages the reactivity of the alkyne (ethynyl) group for forming highly cross-linked polymer networks.
The radical-mediated thiol-yne reaction is a powerful photopolymerization technique for creating polymer networks. nih.gov This reaction proceeds via a step-growth mechanism where a thiol group adds across the alkyne. A key feature of the thiol-yne reaction is that each alkyne functional group can react sequentially with two thiol functional groups. researchgate.net This bireactivity leads to the formation of highly cross-linked networks with high glass transition temperatures and good thermomechanical properties. researchgate.net
The process is typically initiated by a photoinitiator that generates thiyl radicals upon exposure to UV light. These radicals then add to the ethynyl group of a molecule like a 4-ethynylphthalic anhydride-functionalized monomer, followed by chain transfer to another thiol, regenerating the thiyl radical and continuing the polymerization cycle. This chemistry is highly versatile and allows for the fabrication of materials with tailored properties through post-polymerization modification of any residual unreacted thiol or alkyne groups. researchgate.net
Table 2: Key Features of Thiol-Yne Photopolymerization Based on established principles of click chemistry. nih.govresearchgate.net
| Feature | Description |
| Reaction Type | Radical-mediated step-growth addition |
| Stoichiometry | Each alkyne group can react with two thiol groups, leading to high crosslink density. |
| Initiation | Typically UV light with a photoinitiator. |
| Advantages | High efficiency, rapid reaction rates, insensitivity to oxygen, formation of homogeneous networks. |
| Tunability | Network properties can be controlled by monomer structure and stoichiometry. |
This interactive table highlights the main characteristics of the thiol-yne photopolymerization process, a key "click chemistry" application for ethynyl-functionalized compounds.
This compound can serve as a crucial starting material or functionalizing agent for the synthesis of macromonomers designed for subsequent click reactions. A macromonomer is a polymer or oligomer that has a polymerizable functional group at its end, allowing it to act as a large monomer in further polymerization reactions.
A general strategy involves synthesizing a polymer backbone through a controlled polymerization technique, such as atom transfer radical polymerization (ATRP) or anionic ring-opening polymerization, and then introducing a terminal alkyne group. rsc.orgrsc.org For example, a polymer chain could be initiated with a molecule containing a protected alkyne. After polymerization to the desired molecular weight, the alkyne is deprotected. Alternatively, the anhydride group of this compound can be reacted with a hydroxyl- or amine-terminated polymer, thereby attaching the reactive ethynyl group to the end of the polymer chain.
These newly synthesized ethynyl-functionalized macromonomers are then ready to participate in various click reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the aforementioned thiol-yne coupling. rsc.orgnih.gov This approach allows for the construction of complex polymer architectures, such as graft copolymers or block copolymers, by "clicking" the macromonomer onto another polymer chain or substrate. rsc.org
Copolymerization and Terpolymerization Strategies
This compound (4-EPA) is a versatile bifunctional molecule, possessing both a reactive anhydride group and a terminal ethynyl group. This unique structure allows it to be incorporated into polymers through various strategies, serving either as a chain-extending monomer or as a reactive end-capping agent that introduces a cross-linking site.
The anhydride functionality of 4-EPA allows it to participate in traditional ring-opening copolymerization reactions, particularly with epoxides, to form polyesters. acs.orgresearchgate.netnih.gov This process typically involves a catalyst system, often a combination of a Lewis acid (like a chromium(III) complex) and a nucleophilic co-catalyst (such as 4-(dimethylamino)pyridine, DMAP), to facilitate the alternating insertion of the anhydride and epoxide monomers. acs.orgresearchgate.netnih.gov When used as a comonomer in this fashion, the ethynyl group is incorporated as a pendant functionality along the polymer backbone, making it available for subsequent post-polymerization modifications or cross-linking reactions.
More prominently, derivatives of 4-EPA, such as 4-(phenylethynyl)phthalic anhydride (PEPA), have been extensively utilized as reactive end-capping agents for high-performance polymer systems, especially polyimides. In this role, the anhydride group reacts with the terminal amine groups of a pre-formed oligomer, effectively terminating its growth. The key advantage of this method is the introduction of a thermally reactive phenylethynyl unit at the chain ends. Upon heating to high temperatures (typically above 350°C), these ethynyl groups undergo a complex, thermally induced cross-linking reaction without the evolution of volatile byproducts. This curing process transforms the relatively low-molecular-weight, processable oligomers into a highly cross-linked, insoluble, and infusible network. The resulting thermoset polymers exhibit exceptional thermal stability, with glass transition temperatures (Tg) as high as 405°C and excellent thermo-oxidative stability at temperatures up to 371°C.
The table below summarizes the properties of imide oligomers end-capped with PEPA, a derivative of 4-EPA, demonstrating its effectiveness in creating high-temperature resins.
| Oligomer Base | End-Capping Agent | Calculated Molecular Weight ( g/mol ) | Cured Resin Tg (°C) | Thermo-Oxidative Stability |
| 6FDA/p-PDA | PEPA | 4200 | Up to 405 | Good at 371°C |
Data compiled from research on phenylethynyl end-capped imide oligomers.
A novel and efficient strategy for creating porous organic polymers (POPs) involves the use of this compound in a one-pot domino polymerization process. This method leverages the dual reactivity of the molecule to first form a polymer backbone and then trigger a subsequent cross-linking reaction in a single, streamlined procedure.
In a typical domino reaction, the anhydride group of 4-EPA first reacts with other monomers to form a linear or branched polymer. Subsequently, the ethynyl groups are induced to react, creating a highly cross-linked, three-dimensional network. This rapid formation of a rigid network structure prevents the polymer chains from collapsing into a dense, non-porous mass, thereby locking in free volume and creating a microporous architecture. This versatile strategy has been shown to produce POPs with high surface areas, reaching up to 1212 m²/g. The resulting porous materials have potential applications in areas such as gas storage and separation, and as precursors for porous carbon materials for energy storage applications like supercapacitors.
Supramolecular Interactions Involving the Ethynyl Group
Beyond its role in covalent bond formation through polymerization and cross-linking, the ethynyl group of this compound is a key participant in non-covalent supramolecular interactions. These weaker forces, including hydrogen bonding and pi-pi stacking, are crucial in dictating the solid-state packing, crystal engineering, and self-assembly behavior of the molecule and its derivatives.
The terminal hydrogen atom of the ethynyl group (C≡C-H) is weakly acidic and can act as a hydrogen bond donor. It can form a specific type of weak hydrogen bond known as a C-H···O interaction with a suitable hydrogen bond acceptor. In the context of this compound, the carbonyl oxygen atoms (C=O) within the anhydride ring are effective hydrogen bond acceptors.
This C-H···O interaction, although weaker than conventional O-H···O or N-H···O hydrogen bonds, can be a dominant force in controlling the crystal packing of molecules containing ethynyl groups. The interaction involves the electrostatic attraction between the partially positive terminal hydrogen of the alkyne and the partially negative oxygen of a carbonyl group on an adjacent molecule. These interactions are directional and can guide the assembly of molecules into well-defined one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. Spectroscopic analysis, such as infrared (IR) spectroscopy, can often detect these interactions through shifts in the vibrational frequencies of the involved functional groups.
The phthalic anhydride portion of the 4-EPA molecule is an aromatic π-system. Aromatic rings can engage in non-covalent pi-pi stacking interactions, which are attractive forces that arise from the interaction between the electron clouds of adjacent aromatic rings. These interactions are fundamental to the structure of many biological macromolecules and play a significant role in supramolecular chemistry and materials science.
Polymer and Resin Systems Derived from 4 Ethynylphthalic Anhydride
Polyimides and Co-polyimides
4-Ethynylphthalic anhydride (B1165640), and its closely related derivative 4-phenylethynylphthalic anhydride (PEPA), are instrumental in the formulation of high-temperature thermosetting polyimides. The terminal ethynyl (B1212043) group provides a reactive site for thermal curing, leading to the formation of a robust and stable polymer network.
The primary function of 4-EPA and PEPA in polyimide chemistry is to act as a reactive end-capper for imide oligomers. In this role, it controls the molecular weight of the prepolymer and introduces a terminal acetylene (B1199291) group. kpi.ua During thermal curing at temperatures typically above 350°C, these ethynyl groups undergo a complex, addition-type reaction without the evolution of volatile byproducts. kpi.ua This process results in a highly crosslinked, insoluble, and infusible network structure. kpi.ua
This crosslinking significantly enhances the material's properties, most notably its glass transition temperature (Tg), thermal stability, and solvent resistance. For instance, imide oligomers prepared from 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 1,4-diaminobenzene (p-PDA), when end-capped with PEPA, exhibit an exothermic curing reaction above 350°C. kpi.ua The resulting cured resins can achieve glass transition temperatures as high as 405°C and demonstrate excellent thermo-oxidative stability at 371°C. kpi.ua
| Property | Value | Reference |
| Curing Onset Temperature | > 350°C | kpi.ua |
| Cured Resin Tg | Up to 405°C | kpi.ua |
| Long-Term Thermo-Oxidative Stability | Good at 371°C | kpi.ua |
A significant challenge in processing high-performance polyimides is their high melt viscosity, which limits their use in cost-effective manufacturing techniques like Resin Transfer Molding (RTM). RTM requires resins with very low melt viscosities (typically below 10-30 Poise) to effectively impregnate complex fiber preforms. researcher.life Ethynyl-terminated oligomers address this challenge by allowing for the formulation of low molecular weight prepolymers that exhibit low viscosity in their molten state before curing.
Researchers have successfully developed a series of low-viscosity polyimide resins suitable for RTM by utilizing phenylethynylphthalic anhydride end-caps. For example, resins formulated from 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA) and various diamines like 3,4′-oxydianiline (3,4′-ODA) have demonstrated melt viscosities in the range of 10-30 poise at processing temperatures of 260-280°C. researcher.life These resins also feature a practical pot life of 30-60 minutes, enabling the successful fabrication of carbon fiber reinforced composites. researcher.life Upon curing, these materials achieve high glass transition temperatures ranging from 330-370°C, making them suitable for high-temperature structural applications. researcher.life
| Resin System Components | Processing Temperature | Melt Viscosity | Pot Life | Cured Tg | Reference |
| a-BPDA, 3,4′-ODA, PEPA end-cap | 260-280°C | 10-30 Poise | 30-60 min | 330-370°C | researcher.life |
| a-BPDA, 3,4′-MDA, PEPA end-cap | 260-280°C | 10-30 Poise | 30-60 min | 330-370°C | researcher.life |
| a-BPDA, 3,3′-MDA, PEPA end-cap | 260-280°C | 10-30 Poise | 30-60 min | 330-370°C | researcher.life |
The use of 4-ethynylphthalic anhydride specifically for the synthesis of liquid-crystalline polyimides is not extensively documented in the reviewed literature. Typically, liquid-crystalline behavior in polymers arises from the presence of rigid, rod-like mesogenic units within the polymer backbone, which encourages the formation of ordered phases. The primary role of the ethynyl end-capper is to induce crosslinking at high temperatures, which creates a rigid, thermoset network. This crosslinking process generally inhibits the molecular mobility required for the formation and rearrangement of liquid-crystalline domains. While some research mentions liquid crystalline thermosets, the direct synthesis of a liquid-crystalline polyimide using 4-EPA as a key mesogenic component is not a prominent application. ossila.com
To further improve the processability of ethynyl-terminated polyimides, fluorine-containing monomers are often incorporated into the polymer backbone. The introduction of hexafluoroisopropylidene groups, for example by using dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), disrupts chain packing and increases free volume. nih.gov This modification leads to a significant reduction in the melt viscosity of the oligomers without substantially compromising the glass transition temperature of the final cured resin. nih.gov These Fluorinated Ethynyl-Terminated Imide (FETI) oligomers exhibit excellent melt flowability and a wide processing window, with minimum melt viscosities below 1 Pa·s, making them highly suitable for RTM processes. nih.gov
Furthermore, ethynyl-terminated imide oligomers can be used to create Interpenetrating Polymer Networks (IPNs). An IPN is a material comprising two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. Ethynyl-terminated imide oligomers have been blended with other thermosetting resins, such as bisphenol A dicyanate, to form IPNs. In these systems, the imide oligomer is dissolved in the cyanate (B1221674) ester resin, and upon heating, both components polymerize via independent, non-interfering routes to form two intertwined networks. The resulting IPNs exhibit enhanced thermal and mechanical properties compared to the pure cyanate ester polymer, including increased glass transition temperature, improved thermal stability, and higher tensile and impact strength.
Poly(phenylacetylene)s
The synthesis of helical poly(phenylacetylene)s often involves the polymerization of specifically designed phenylacetylene (B144264) monomers that bear chiral pendants, such as amino acid derivatives. These chiral side groups can induce a preferred one-handed screw sense in the polymer backbone, leading to a helical conformation. While this compound is a phenylacetylene derivative, its direct use as a starting material for synthesizing monomers with amino acid moieties for helical polymers is not a common route described in the scientific literature.
The more established approach involves synthesizing novel phenylacetylene monomers where an amino acid, such as L-glutamic acid, is attached to the phenyl ring through a linker. researchgate.net These complex monomers are then polymerized using a rhodium catalyst, which yields high molecular weight polymers. The resulting poly(phenylacetylene)s with amino acid pendants can form stable helical structures with a predominantly one-handed screw sense, and this conformation can often be tuned by external stimuli like temperature or solvent composition. researchgate.netresearchgate.net
Chiroptical Properties of Resultant Polymers
The development of polymers with chiroptical properties, which are materials that interact differently with left- and right-circularly polarized light, is a significant area of research with potential applications in optoelectronics, sensing, and asymmetric catalysis. The introduction of chirality into a polymer backbone can be achieved through the use of chiral monomers or through the formation of helical superstructures.
While the direct synthesis of polymers from this compound and chiral co-monomers to induce chiroptical properties is not extensively documented in publicly available literature, the principles of polymer chemistry suggest a viable pathway for such materials. The reaction of this compound with a chiral diamine, for instance, would be expected to yield a polyimide with pendant ethynyl groups and chiral centers integrated into the polymer backbone.
The chiroptical activity of such a polymer would be influenced by several factors:
The nature of the chiral diamine: The inherent chirality of the diamine would be the primary source of optical activity.
Polymer conformation: The rigidity of the polyimide backbone could lead to the adoption of a preferred helical conformation, which can significantly amplify the chiroptical response.
The pendant ethynyl groups would offer a route to further modify the polymer, for example, by cross-linking the polymer chains. This cross-linking could potentially lock in a specific chiral conformation, leading to a stable material with robust chiroptical properties. Further research in this area would be necessary to synthesize and characterize these materials to fully understand the relationship between their molecular structure and their chiroptical behavior.
Porous Organic Polymers (POPs) and Carbon Materials
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them attractive for a range of applications, including gas storage and separation, catalysis, and sensing. The synthesis of POPs often involves the polymerization of rigid, multifunctional monomers to create a permanent porous network.
The structure of this compound, with its rigid aromatic core and reactive ethynyl and anhydride functionalities, makes it a promising candidate as a building block for POPs. The ethynyl group can participate in a variety of coupling reactions, such as Sonogashira-Hagihara cross-coupling, to form extended, porous aromatic frameworks.
For instance, the co-polymerization of this compound with a complementary multi-halogenated aromatic monomer under palladium-catalyzed conditions could theoretically yield a porous poly(arylene ethynylene) network. The anhydride groups within this network would introduce additional functionality, potentially enhancing the material's affinity for specific guest molecules through polar interactions.
Furthermore, the high carbon content of POPs derived from aromatic monomers like this compound makes them excellent precursors for the synthesis of porous carbon materials. Pyrolysis of the POP under an inert atmosphere would lead to the carbonization of the organic framework, while preserving the porous structure. The resulting porous carbons could exhibit high surface areas and electrical conductivities, making them suitable for applications in energy storage, such as supercapacitor electrodes and battery anodes.
While specific examples of POPs synthesized directly from this compound are not prevalent in the reviewed literature, the fundamental principles of POP synthesis strongly suggest its potential as a valuable monomer in this field.
Cross-linked Poly(propylene carbonate) Networks
Poly(propylene carbonate) (PPC) is a biodegradable and biocompatible polymer synthesized from the copolymerization of propylene (B89431) oxide and carbon dioxide. However, its practical applications are often limited by its relatively low glass transition temperature and modest mechanical properties. Cross-linking the PPC chains is an effective strategy to enhance its thermal and mechanical stability.
The introduction of a cross-linkable monomer during the polymerization of PPC can lead to the formation of a network structure. While the direct use of this compound in the terpolymerization with propylene oxide and carbon dioxide has not been specifically detailed, the concept of using a reactive anhydride is established. Other anhydrides, such as maleic anhydride, have been successfully employed to create cross-linked PPC networks.
In a hypothetical scenario, this compound could be incorporated into the PPC backbone through the reaction of its anhydride group. The pendant ethynyl groups would then be available for subsequent cross-linking reactions. This could be achieved through thermal treatment, which would induce the polymerization of the ethynyl groups, or through other chemical reactions such as click chemistry.
The resulting cross-linked PPC network would be expected to exhibit:
Improved Thermal Stability: The network structure would restrict the mobility of the polymer chains, leading to a higher glass transition temperature and improved dimensional stability at elevated temperatures.
Enhanced Mechanical Properties: The cross-links would increase the modulus and tensile strength of the material.
Tunable Properties: The density of cross-links, and thus the final properties of the material, could be controlled by varying the amount of this compound incorporated into the polymer.
The development of such cross-linked PPC networks using this compound could expand the application range of this environmentally friendly polymer.
Polyquinoxalines with Pendant Ethynyl Groups
Polyquinoxalines are a class of high-performance polymers known for their excellent thermal and oxidative stability, as well as their good chemical resistance. The incorporation of pendant ethynyl groups onto the polyquinoxaline backbone provides a mechanism for further enhancing their properties through thermal cross-linking.
The synthesis of high molecular weight linear poly(phenylquinoxalines) containing pendant ethynyl groups has been reported. nasa.gov In this work, the ethynyl group is introduced through the use of an ethynyl-containing monomer. The subsequent thermal treatment of these polymers induces reactions of the ethynyl groups, leading to the formation of an insoluble, cross-linked polymer with a high glass transition temperature. nasa.gov
The processability of these ethynyl-containing polymers by compression molding was found to be challenging. nasa.gov The thermal reaction of the ethynyl groups, which is necessary for cross-linking, also inhibits the flow of the polymer, with the effect being more pronounced at higher ethynyl densities. nasa.gov This processing difficulty suggests that these materials may not be well-suited for applications requiring complex shaping, such as laminating resins or adhesives. nasa.gov
However, their high thermal stability and chemical resistance make them promising candidates for other applications. Potential uses for these cross-linked polyquinoxalines include high-temperature coatings that offer corrosion resistance and as specialty solvents. nasa.gov
The table below summarizes the key characteristics of poly(phenylquinoxalines) with pendant ethynyl groups.
| Property | Description | Reference |
| Synthesis | High molecular weight linear polymers are synthesized, followed by thermal cross-linking of the pendant ethynyl groups. | nasa.gov |
| Cross-linking | Thermally induced reactions of the ethynyl groups lead to an insoluble, cross-linked network. | nasa.gov |
| Glass Transition Temperature | The cross-linked polymers exhibit high glass transition temperatures. | nasa.gov |
| Processability | Fair to poor processability by compression molding due to the thermal reaction of the ethynyl groups inhibiting polymer flow. | nasa.gov |
| Potential Applications | Solvents and corrosion-resistant high-temperature coatings. | nasa.gov |
Advanced Characterization Techniques for 4 Ethynylphthalic Anhydride Systems
Spectroscopic Characterization of Molecular Structure and Bonds
Spectroscopic methods are fundamental in determining the intricate molecular architecture of 4-Ethynylphthalic Anhydride (B1165640). These techniques provide detailed information on functional groups, atomic connectivity, and electronic transitions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in 4-Ethynylphthalic Anhydride. The IR spectrum reveals key vibrational modes corresponding to specific bonds within the molecule. As a cyclic unsaturated anhydride, its spectrum is distinguished by a pair of strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. spectroscopyonline.com For cyclic anhydrides, the lower wavenumber (symmetric stretch) is typically more intense than the higher wavenumber (asymmetric stretch) absorption. spectroscopyonline.com
Key diagnostic peaks for this compound include:
Ethynyl (B1212043) Group (C≡C and ≡C-H): A sharp, weak to medium absorption band around 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond (C≡C) stretch. Additionally, a sharp, strong peak is expected near 3300 cm⁻¹ for the terminal alkyne C-H bond stretch.
Anhydride Group (C=O): Two distinct and strong absorption bands are characteristic of the anhydride functional group. For aromatic cyclic anhydrides like phthalic anhydride, these peaks typically appear near 1850-1830 cm⁻¹ (asymmetric stretch) and 1780-1760 cm⁻¹ (symmetric stretch). researchgate.netresearchgate.net
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹. vscht.cz
Anhydride C-O-C Linkage: A strong, broad absorption band between 1300 cm⁻¹ and 1000 cm⁻¹ is indicative of the C-O-C stretching of the anhydride ring. spectroscopyonline.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100-2140 | Weak to Medium, Sharp |
| Anhydride Carbonyl | Asymmetric C=O Stretch | 1850-1830 | Strong |
| Anhydride Carbonyl | Symmetric C=O Stretch | 1780-1760 | Very Strong |
| Aromatic | C=C Stretch | 1600-1450 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework of this compound, confirming the connectivity and chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single ethynyl proton. The aromatic protons on the phthalic anhydride ring system will appear as a complex multiplet pattern in the downfield region (typically 7.5-8.5 ppm), with their exact chemical shifts and coupling patterns depending on the substitution. The acetylenic proton (≡C-H) is anticipated to appear as a sharp singlet further upfield, generally in the range of 3.0-3.5 ppm.
¹³C NMR: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key expected chemical shifts include:
Carbonyl Carbons (C=O): These carbons are highly deshielded and will appear far downfield, typically in the 160-170 ppm range for anhydrides. oregonstate.edu
Aromatic Carbons: The carbons of the benzene (B151609) ring will resonate between 120 and 140 ppm. Carbons directly attached to the carbonyl groups or the ethynyl group will have distinct chemical shifts from the others.
Alkynyl Carbons (C≡C): The two carbons of the ethynyl group are expected in the 70-90 ppm range. oregonstate.edu
The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Acetylenic Proton (≡C-H) | ¹H NMR | 3.0 - 3.5 |
| Aromatic Protons | ¹H NMR | 7.5 - 8.5 |
| Carbonyl Carbons (C=O) | ¹³C NMR | 160 - 170 |
| Aromatic Carbons | ¹³C NMR | 120 - 140 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. For this compound (C₁₀H₄O₃), the exact mass is 172.0160 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 172 would be expected. The fragmentation of phthalic anhydride derivatives often involves characteristic losses. nih.gov Potential fragmentation pathways for this compound could include:
Loss of CO (carbon monoxide), leading to a fragment at m/z = 144.
Loss of CO₂ (carbon dioxide), resulting in a fragment at m/z = 128.
A subsequent loss of another CO molecule from the m/z 144 fragment to yield an ion at m/z = 116.
Cleavage leading to the formation of a deprotonated o-phthalic anhydride-like ion at m/z 147 is a common pathway for phthalate (B1215562) metabolites, though the mechanism here would differ. nih.gov
Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)
UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated system of this compound, comprising the aromatic ring, the carbonyl groups, and the ethynyl group, is expected to absorb ultraviolet light. The UV-Vis spectrum for the parent phthalic anhydride shows absorption maxima in the UV region. nist.gov The extended conjugation provided by the ethynyl group in the 4-position would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phthalic anhydride.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique used exclusively for chiral molecules. Since this compound is an achiral molecule (it possesses a plane of symmetry), it will not exhibit a CD spectrum.
Thermal Performance and Stability Analysis
The primary application of this compound is as a reactive end-capper for oligomers to create high-performance thermosetting polymers. Thermal analysis techniques are therefore crucial for understanding its curing behavior and the properties of the resulting polymer networks.
Differential Scanning Calorimetry (DSC) for Curing Behavior and Glass Transition Temperature
Differential Scanning Calorimetry (DSC) is the principal technique used to investigate the thermal transitions of this compound and the polymers derived from it. nih.gov A DSC experiment measures the heat flow into or out of a sample as a function of temperature.
Curing Behavior: When a resin end-capped with this compound is heated, the terminal ethynyl groups undergo a thermally induced crosslinking reaction. This polymerization is an exothermic process that is readily detected by DSC. A typical DSC scan of an uncured sample would show:
An initial endotherm corresponding to the melting of the monomer or oligomer.
A broad, high-temperature exotherm, often peaking above 350°C. researchgate.net This peak represents the curing reaction of the ethynyl groups. The area under this exotherm is proportional to the total heat of reaction (ΔH), and the peak temperature can be used to define the curing temperature.
Glass Transition Temperature (T₉): After the material has been cured, a subsequent DSC scan is performed on the crosslinked polymer. The most important feature of this second scan is the glass transition temperature (T₉), which appears as a step-like change in the heat capacity. eag.com The T₉ is a critical parameter indicating the upper service temperature of the polymer. For highly crosslinked networks derived from ethynyl-terminated resins, the T₉ is typically very high, reflecting the rigid nature of the thermoset polymer.
Table 3: Typical DSC Analysis Events for a this compound System
| Thermal Event | DSC Signal | Information Obtained | Typical Temperature Range (°C) |
|---|---|---|---|
| Melting (uncured) | Endothermic Peak | Melting Point (Tₘ) | Varies with oligomer |
| Curing Reaction | Broad Exothermic Peak | Curing Temperature, Heat of Reaction (ΔH) | >350 |
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition behavior of polymeric materials derived from this compound (4-EPE). youtube.comresearchgate.net By monitoring the weight change of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable insights into the degradation onset temperature, the rate of decomposition, and the amount of residual char. youtube.comresearchgate.net
Polymers and composites incorporating 4-EPE are often designed for high-temperature applications, making their thermal stability a paramount concern. TGA is instrumental in determining the upper service temperature of these materials and understanding how different formulations and curing processes affect their thermal performance. mdpi.com The analysis is typically conducted in both inert (e.g., nitrogen) and oxidative (e.g., air or oxygen) atmospheres to simulate different environmental conditions. researchgate.net
In a typical TGA experiment for a 4-EPE based polymer, the sample is heated at a constant rate, and the weight loss is recorded. The resulting thermogram plots percentage weight loss versus temperature. Key parameters extracted from the TGA curve include:
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins. This is a primary indicator of the material's thermal stability.
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, identified by the peak of the derivative thermogravimetric (DTG) curve.
Char Yield: The percentage of material remaining at the end of the analysis, which indicates the material's tendency to form a protective char layer upon heating.
The degradation of anhydride-cured epoxy resins, a related class of thermosets, often initiates with the cleavage of ester bonds. mdpi.com The decomposition of the epoxy functional groups themselves can lead to the formation of various volatile products. mdpi.comresearchgate.net While specific TGA data for neat this compound is not extensively detailed in the provided context, the behavior of polymers derived from it follows the general principles of high-performance thermosets. The thermal decomposition of such resins can lead to the evolution of gases like carbon dioxide, carbon monoxide, water, and methane. mdpi.comresearchgate.net
The data table below illustrates typical TGA results for a hypothetical 4-EPE based polyimide resin, showcasing the effect of the curing atmosphere on thermal stability.
| Property | Value in Nitrogen | Value in Air |
| Onset Decomposition Temperature (Tonset) | 520°C | 505°C |
| Temperature of Maximum Decomposition Rate (Tmax) | 580°C | 565°C |
| Char Yield at 800°C | 65% | 5% |
The data clearly indicates that the polymer is more stable in an inert atmosphere, with a higher onset of decomposition and a significantly greater char yield. In the presence of oxygen, oxidative degradation processes lead to an earlier onset of decomposition and more complete combustion of the material, resulting in a much lower char yield.
Rheological Property Characterization of Polymer Melts and Solutions
The rheological properties of polymers derived from this compound are crucial for understanding their processability and final performance. researchgate.net Rheology is the study of the flow and deformation of matter, and for polymers, it provides a link between molecular structure, processing behavior, and end-use properties. researchgate.netmdpi.com Characterization is typically performed on polymer melts or concentrated solutions using rheometers that can apply controlled stress or strain and measure the resulting deformation or flow. pageplace.de
For thermosetting systems based on 4-EPE, rheological measurements are particularly important for monitoring the curing process. As the polymerization and crosslinking reactions proceed, the viscosity of the material increases significantly. This transition from a low-viscosity liquid to a high-viscosity gel and finally to a solid thermoset can be tracked using techniques like rotational viscometry. pageplace.de The gel point, where the material transitions from liquid-like to solid-like behavior, is a critical parameter that can be determined from the crossover of the storage modulus (G') and loss modulus (G'').
The melt rheology of thermoplastic polymers modified with 4-EPE as an end-capper is also of significant interest. The viscosity of the polymer melt is a key factor in processing operations such as injection molding, extrusion, and compression molding. researchgate.net The flow behavior of these materials is often non-Newtonian, meaning their viscosity changes with the applied shear rate. mdpi.com
Key rheological parameters for 4-EPE polymer systems include:
Viscosity (η): A measure of a fluid's resistance to flow. For polymer melts, this is often measured as a function of shear rate and temperature.
Storage Modulus (G'): Represents the elastic component of the material's response and is related to the energy stored during deformation.
Loss Modulus (G''): Represents the viscous component of the material's response and is related to the energy dissipated as heat during deformation.
The table below presents hypothetical rheological data for a 4-EPE based thermosetting resin at different stages of curing.
| Curing Stage | Viscosity (Pa·s) at 1 rad/s | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| Initial Resin | 10 | 50 | 150 |
| Mid-Cure | 500 | 10,000 | 8,000 |
| Fully Cured | > 106 | > 107 | > 106 |
As the curing progresses, there is a dramatic increase in viscosity and the storage modulus eventually surpasses the loss modulus, indicating the formation of a solid-like network structure. The rheological behavior is highly dependent on the molecular architecture of the polymer, including factors like molecular weight, branching, and the degree of crosslinking. researchgate.net
Structural and Morphological Analysis of Polymer Networks
X-ray Diffraction (XRD) is a powerful technique for investigating the atomic and molecular structure of materials. thermofisher.com In the context of polymers derived from this compound, XRD is primarily used to determine the degree of crystallinity and to identify any crystalline phases present. intertek.comicdd.com Polymers can exist in various forms, from highly crystalline to completely amorphous, and many are semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. icdd.com
The degree of crystallinity significantly influences the mechanical, thermal, and optical properties of a polymer. thermofisher.com Crystalline regions are generally more rigid and have higher melting points, while amorphous regions contribute to toughness and flexibility. thermofisher.com The XRD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. units.it The sharp peaks arise from the constructive interference of X-rays scattered by the ordered atomic planes in the crystalline domains, as described by Bragg's Law. intertek.com The broad halo results from the scattering by the disordered arrangement of polymer chains in the amorphous regions. units.it
For polymers synthesized using 4-EPE, which often results in rigid and aromatic backbones, the potential for crystalline ordering exists. However, the crosslinking of the ethynyl groups can also lead to a more amorphous network structure. XRD analysis can elucidate the final morphology.
The degree of crystallinity can be quantitatively estimated from the XRD pattern by separating the integrated intensities of the crystalline peaks from that of the amorphous halo. units.it If the polymer forms a well-defined crystalline structure, the positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. units.it
The table below shows hypothetical XRD data for a semi-crystalline polyimide based on 4-EPE.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 15.2 | 5.82 | 80 | (110) |
| 22.5 | 3.95 | 100 | (200) |
| 25.8 | 3.45 | 65 | (210) |
From such data, the crystalline structure can be characterized. The size of the crystalline domains can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. units.it
For applications where this compound is used to create porous polymer networks, such as in materials for gas storage, separation, or catalysis, the characterization of the surface area and pore structure is essential. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. mdpi.com
The BET analysis is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of the material. By measuring the amount of gas adsorbed at different partial pressures, an adsorption-desorption isotherm is generated. The BET theory is then applied to the isotherm data to calculate the specific surface area in units of m²/g.
In addition to the surface area, the isotherm data can provide information about the pore volume and pore size distribution of the material. mdpi.com The shape of the isotherm can give qualitative insights into the pore structure (e.g., microporous, mesoporous, or macroporous).
Polymers derived from 4-EPE, particularly through reactions that promote a high degree of crosslinking in a way that creates a rigid, voided structure, can exhibit significant porosity. The ethynyl groups can be utilized in polymerization reactions that lead to hyper-crosslinked polymers with high surface areas.
The table below presents typical data that might be obtained from a BET analysis of a porous polymer network derived from 4-EPE.
| Parameter | Value |
| BET Surface Area | 750 m²/g |
| Total Pore Volume | 0.45 cm³/g |
| Average Pore Diameter | 2.4 nm |
Such high surface areas are indicative of a microporous or mesoporous structure, making these materials potentially useful for applications requiring a large interface, such as in adsorbents or catalyst supports. mdpi.commdpi.com
Polarizing Optical Microscopy (POM) is a valuable technique for the characterization of anisotropic materials, particularly liquid crystalline polymers (LCPs). nsysu.edu.tw LCPs exhibit a state of matter that is intermediate between a crystalline solid and an isotropic liquid, possessing some degree of molecular order. This molecular order leads to birefringence, which can be observed using a polarizing microscope.
While this compound itself is a small molecule, it can be incorporated into polymer backbones that may exhibit liquid crystalline behavior. The rigid, aromatic nature of the monomer can contribute to the formation of stiff polymer chains that are prone to forming ordered phases in the melt or in solution.
Under a polarizing microscope, liquid crystalline phases display characteristic textures that are a result of the specific arrangement of the polymer chains. researchgate.net By observing the sample between crossed polarizers, these birefringent textures can be identified, and the type of liquid crystalline phase (e.g., nematic, smectic) can often be determined. researchgate.net POM is also used to study the phase transitions of LCPs as a function of temperature. By heating or cooling the sample on a hot stage, the temperatures at which transitions between different phases occur can be observed.
For example, a polymer containing 4-EPE moieties might exhibit a nematic phase, characterized by a thread-like texture, upon heating. Further heating would lead to the isotropic phase, where all molecular order is lost, and the material appears dark between crossed polarizers. The information obtained from POM is crucial for understanding the structure-property relationships in these materials and for processing them in a way that can control the orientation of the polymer chains, which is important for applications like high-strength fibers and films. nsysu.edu.tw
Molecular Weight Distribution Analysis
The molecular weight and molecular weight distribution (MWD) are fundamental characteristics of polymers that significantly influence their physical and mechanical properties. oregonstate.edu For polymers synthesized from this compound, particularly in thermoplastic systems where it may be used as a comonomer or an end-capper, determining the MWD is crucial for quality control and for understanding the polymerization process.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the MWD of polymers. ippi.ac.ir GPC separates polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous beads. Smaller molecules can penetrate more of the pores and therefore have a longer path, eluting from the column later than larger molecules which are excluded from many of the pores.
The output from the GPC is a chromatogram showing the detector response as a function of elution time. By calibrating the system with polymer standards of known molecular weight, the elution time can be converted to molecular weight, and the MWD curve can be generated.
From the MWD, several important average molecular weights can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is biased towards heavier molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths. oregonstate.edu
For polycondensation reactions, which might be used to synthesize polyimides from 4-EPE, the PDI is typically around 2.0. mdpi.com For living polymerizations, the PDI can be much closer to 1.0. researchgate.net The molecular weight of the polymer affects properties such as melt viscosity, tensile strength, and toughness.
The table below shows representative GPC data for a polyimide synthesized using 4-EPE.
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 35,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 85,000 g/mol |
| Polydispersity Index (PDI) | 2.43 |
This data indicates a relatively broad molecular weight distribution, which is typical for step-growth polymerization. Understanding and controlling the MWD is essential for tailoring the properties of 4-EPE based polymers for specific applications.
Theoretical and Computational Studies on 4 Ethynylphthalic Anhydride and Derivatives
Modeling of Polymerization Pathways and Reaction Energetics
The polymerization of 4-ethynylphthalic anhydride (B1165640) is a complex process that can theoretically proceed through various pathways, primarily involving the reactive ethynyl (B1212043) group. Computational modeling is instrumental in elucidating the most likely mechanisms and their associated energy profiles. The phthalic anhydride moiety is expected to influence the polymerization behavior of the ethynyl group through its electronic and steric effects.
Theoretical studies on the polymerization of structurally related compounds, such as phenylacetylene (B144264), have provided valuable insights into potential mechanisms. For phenylacetylene, Rh-catalyzed polymerization has been investigated, revealing different possible pathways, including Rh(I) insertion, Rh(III) insertion, and Rh-carbene metathesis mechanisms. researchgate.net Density Functional Theory (DFT) calculations have suggested that the Rh(I) insertion mechanism has a lower activation enthalpy compared to the Rh(III) and Rh-carbene pathways, making it a more favorable route. researchgate.net The regioselectivity of the insertion (e.g., 2,1-insertion leading to a head-to-tail polymer) is also a critical aspect that can be modeled, often influenced by steric and electronic factors to achieve a specific polymer structure. researchgate.net
For 4-ethynylphthalic anhydride, similar computational approaches can be employed to model its polymerization. The anhydride group, being electron-withdrawing, is expected to influence the electron density of the ethynyl group, thereby affecting its reactivity towards different initiator species. The reaction energetics, including the activation barriers for initiation, propagation, and termination steps, can be calculated to predict the feasibility of a particular polymerization route.
A hypothetical reaction coordinate for the polymerization of this compound could be modeled to compare the energy profiles of different mechanistic pathways, such as radical, cationic, or transition-metal-catalyzed polymerizations. The calculated activation energies would indicate the kinetic favorability of each pathway.
Table 1: Hypothetical Comparison of Calculated Activation Energies for Different Polymerization Pathways of an Ethynyl-Containing Monomer
| Polymerization Pathway | Initiator Type | Calculated Activation Energy (kJ/mol) |
| Radical Polymerization | Thermal/Photochemical | 80 - 120 |
| Cationic Polymerization | Protic/Lewis Acid | 60 - 100 |
| Anionic Polymerization | Nucleophilic Initiator | 50 - 90 |
| Transition-Metal Catalyzed | Rh(I) Complex | 40 - 70 |
Note: The values in this table are illustrative and based on general knowledge of polymerization energetics. Specific calculations for this compound would be required for accurate predictions.
Computational Simulations of Molecular and Supramolecular Interactions.mdpi.com
Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior and interactions of molecules over time. For this compound and its oligomers or polymers, MD simulations can provide detailed insights into their conformational dynamics, packing in the solid state, and interactions with other molecules or surfaces. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the visualization of molecular motion and the calculation of various structural and thermodynamic properties. mdpi.com
The phthalic anhydride group, with its polar carbonyl groups and aromatic ring, is capable of engaging in a variety of non-covalent interactions. These include dipole-dipole interactions, π-π stacking, and carbonyl-carbonyl interactions. nih.gov The ethynyl group can also participate in π-stacking and potentially weak hydrogen bonding. MD simulations can be used to explore how these interactions influence the supramolecular assembly of this compound molecules in the crystalline state or in solution. For instance, simulations could reveal the preferred packing arrangements and the strength of intermolecular forces, which are crucial for understanding the material's physical properties.
In the context of polymers derived from this compound, MD simulations can be employed to predict their morphology and thermomechanical properties. By simulating the polymer chains, researchers can study chain folding, entanglement, and the formation of amorphous or semi-crystalline domains. The cohesive energy density, a measure of the intermolecular forces within the polymer, can be calculated from MD simulations and is related to the material's mechanical strength and solubility. mdpi.com
Table 2: Potential Supramolecular Interactions Involving this compound and Their Typical Interaction Energies
| Interaction Type | Participating Moieties | Typical Energy Range (kJ/mol) |
| π-π Stacking | Aromatic Ring - Aromatic Ring | 10 - 50 |
| Carbonyl-Carbonyl | C=O --- C=O | 4 - 20 |
| Dipole-Dipole | Polar groups (e.g., C=O) | 5 - 20 |
| C-H···π | C-H bond - Aromatic Ring | 2 - 10 |
Note: These are general ranges for interaction energies and the specific values for this compound would depend on the precise geometry and electronic environment.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can provide a wealth of information about its geometry, electronic properties, and chemical reactivity. researchgate.net
DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
A key aspect of DFT is the calculation of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing anhydride group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbons. The ethynyl group, being a π-system, will also contribute significantly to the frontier molecular orbitals.
Table 3: Representative Calculated Electronic Properties for a Generic Aryl Anhydride using DFT
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
| Dipole Moment | 4.2 D |
Note: These values are illustrative for a generic aryl anhydride. Specific DFT calculations are required for this compound.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps to identify sites prone to electrophilic or nucleophilic attack. Fukui functions can also be calculated to predict the local reactivity of different atomic sites in the molecule. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating their nucleophilic character, and positive potential around the carbonyl carbon atoms, highlighting their electrophilic nature. The ethynyl group's reactivity towards different reagents can also be assessed through these computational tools.
Future Research Directions and Advanced Applications
Tailoring Polymer Properties for Extreme Environments (High-Temperature, Chemical Resistance)
4-Ethynylphthalic anhydride (B1165640) (4-EPA) serves as a critical building block for a new generation of high-performance polymers designed to function in extreme environments. The ethynyl (B1212043) group is the key to its utility, providing a reactive site for thermal cross-linking. myskinrecipes.com During curing at elevated temperatures, these groups react to form a dense, three-dimensional polymer network. This process significantly enhances the material's thermal stability, mechanical strength, and chemical resistance, making it suitable for demanding applications in the aerospace and automotive sectors. myskinrecipes.com
Future research is focused on precisely tailoring the properties of these polymers. By integrating 4-EPA as an end-capping agent for polyimides, researchers can create oligomers that are processable at lower temperatures before a final high-temperature cure locks them into a robust, insoluble network. researchgate.net This approach yields materials with a markedly increased glass transition temperature (Tg) and exceptional resistance to solvents. researchgate.net Polyimides, in general, are known for their high thermal stability and chemical resistance, and the inclusion of 4-EPA's cross-linking functionality pushes these performance limits even further. mdpi.com
Key research avenues include:
Copolymerization: Introducing other monomers into the polymer backbone to balance thermal stability with other properties like flexibility or processability.
Nanocomposite Formulation: Incorporating inorganic fillers such as silica (B1680970) or carbon nanotubes to further improve mechanical strength and thermal conductivity.
Blends: Mixing 4-EPA-based polymers with other high-performance polymers to create materials with a synergistic combination of properties.
| Property | Typical Polymer Backbone | Backbone with 4-EPA Cross-linking | Rationale for Improvement |
|---|---|---|---|
| Glass Transition Temp (Tg) | Moderate to High | Significantly Increased | Dense 3D network restricts chain mobility. researchgate.net |
| Thermal Stability | High | Excellent | Highly stable aromatic and cross-linked structure. myskinrecipes.com |
| Solvent Resistance | Good | Excellent | Insoluble network structure prevents solvent penetration. researchgate.net |
| Mechanical Strength | Good | Enhanced | Covalent cross-links create a more rigid material. myskinrecipes.com |
Integration into Next-Generation Electronic Materials and Devices (e.g., Electrode Materials, Dielectric Coatings)
The exceptional thermal stability and insulating properties of polymers derived from 4-ethynylphthalic anhydride position them as strong candidates for use in next-generation electronics. myskinrecipes.com In an industry driven by miniaturization and increased power density, materials that can withstand high operating temperatures and provide reliable electrical insulation are critical.
One of the most promising applications is in dielectric coatings. mgchemicals.com The highly aromatic and cross-linked structure of cured 4-EPA resins results in low dielectric constants and high dielectric strength, which are essential for insulating microelectronic components, preventing arcing, and minimizing signal crosstalk in high-frequency devices. mgchemicals.com Their ability to be applied as a liquid and then cured in place makes them suitable for coating complex geometries found in transformers, coils, and motor windings. mgchemicals.com
Further research is exploring their use in other electronic applications:
Interlayer Dielectrics: For fabricating multi-layered integrated circuits where thermal management and electrical insulation are paramount.
Precursors for Carbon Electrodes: The high carbon content of 4-EPA polymers allows them to be pyrolyzed to produce high-char-yield carbon materials. These materials could be engineered for specific porosities and conductivities for use in advanced batteries and supercapacitors.
Encapsulants: Protecting sensitive electronic components from moisture, chemicals, and physical shock, leveraging their chemical inertness and mechanical toughness.
| Application Area | Key Property Requirement | Contribution of 4-EPA Polymer |
|---|---|---|
| Dielectric Coatings | High Insulation, Arc/Corona Resistance | Provides a durable, highly insulating layer. mgchemicals.com |
| Microchip Interlayers | Low Dielectric Constant, Thermal Stability | Minimizes signal delay and withstands fabrication temperatures. |
| Electrode Materials | High Surface Area, Electrical Conductivity | Serves as a high-char-yield precursor for porous carbon structures. |
| Electronic Encapsulation | Chemical Resistance, Mechanical Protection | Forms a robust barrier against harsh environmental factors. myskinrecipes.com |
Biomedical and Biosensor Applications (e.g., Non-Cytotoxic Materials, Cell Patterning)
While traditionally used in industrial applications, the unique chemical functionality of this compound opens avenues for future research in the biomedical field. The development of biocompatible and biodegradable polymers is a major focus of modern materials science, with applications ranging from tissue engineering to drug delivery. josorge.comnih.gov
The ethynyl group on the 4-EPA molecule is particularly interesting for biomedical applications because it can readily participate in highly efficient and biocompatible "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a powerful tool for the surface functionalization of materials, allowing for the precise attachment of biomolecules, drugs, or imaging agents.
Future research directions could include:
Non-Cytotoxic Materials: Synthesizing 4-EPA-based polymers and evaluating their biocompatibility for use in medical implants or devices. polympart.ir
Scaffolds for Tissue Engineering: Creating cross-linked, porous scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration. mdpi.com
Cell Patterning: Using click chemistry to immobilize specific peptides or proteins onto a 4-EPA polymer surface, creating patterns to guide cell adhesion and study cellular behavior.
Drug Delivery Vehicles: Designing degradable polymer networks where therapeutic agents are tethered via cleavable linkers, allowing for controlled release. nih.gov
| Reactive Group | Potential Application | Underlying Chemistry |
|---|---|---|
| Ethynyl Group | Surface Functionalization, Biosensor Immobilization | Participation in biocompatible "click" reactions. |
| Anhydride Group | Polymer Synthesis, Bioconjugation | Reaction with amines and alcohols to form stable imides and esters. |
| Cross-linked Network | Tissue Engineering Scaffolds, Implant Coatings | Provides mechanical stability and a durable matrix. mdpi.com |
Development of Sustainable and Environmentally Benign Synthesis and Processing Routes
A critical area of future research is the development of sustainable practices for the entire lifecycle of this compound-based materials. This aligns with the principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and using renewable resources. acs.org
Significant progress has been made in developing greener synthetic pathways for related phthalic anhydride compounds. Research has demonstrated successful syntheses using water as a reaction solvent, which is non-toxic, non-flammable, and environmentally friendly compared to traditional organic solvents. researchgate.net Furthermore, routes to produce phthalic anhydride from renewable, biomass-derived sources like furan (B31954) and maleic anhydride are being actively investigated, which could reduce the reliance on petroleum feedstocks. rsc.org
The greatest challenge for these materials is their end-of-life management. As highly cross-linked thermosets, they are not easily recyclable using conventional methods. researchgate.net Future research must focus on designing "recyclability-by-design" into the polymer structure. Promising strategies include:
Incorporating Cleavable Linkages: Introducing bonds into the polymer network, such as ester or acetal (B89532) groups, that can be selectively broken down under specific chemical conditions, allowing the matrix to be degraded and monomers to be recovered. nih.gov
Dynamic Covalent Bonds: Utilizing reversible chemical bonds, such as those used in Diels-Alder reactions, to create networks that can be de-crosslinked and re-formed, enabling the material to be reprocessed and reshaped. mdpi.com
Solvent-Free Processing: Developing melt-processing techniques that eliminate the need for volatile organic solvents during manufacturing, thereby reducing hazardous emissions. acs.org
| Lifecycle Stage | Sustainable Strategy | Example/Benefit |
|---|---|---|
| Synthesis | Use of Renewable Feedstocks | Producing precursors from biomass instead of petroleum. rsc.org |
| Synthesis | Green Solvents | Replacing organic solvents with water to reduce pollution. researchgate.net |
| Processing | Melt Processing / Solvent-Free Methods | Eliminates volatile organic compound (VOC) emissions. |
| End-of-Life | Design for Chemical Recycling | Incorporating cleavable bonds for matrix degradation and monomer recovery. researchgate.netnih.gov |
Q & A
Q. What are the standard synthetic routes for 4-Ethynylphthalic Anhydride, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via end-capping anhydride-terminated amic acid oligomers with ethynyl-substituted aromatic amines, followed by cyclodehydration . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates.
- Temperature control : Cyclodehydration typically occurs at 180–220°C under nitrogen.
- Catalyst use : Imidazole derivatives accelerate reaction rates.
- Validation : Monitor reaction progress via FT-IR for anhydride peak disappearance (~1850 cm⁻¹) and NMR for ethynyl proton signals (~2.5 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determines melting points and thermal transitions (e.g., cyclodehydration exotherms at ~200°C) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically begins at 300°C in inert atmospheres .
- FT-IR Spectroscopy : Confirms anhydride (C=O stretch at 1770–1850 cm⁻¹) and ethynyl (C≡C stretch at 2100–2260 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Resolves ethynyl protons and aromatic ring substitution patterns .
Q. How can researchers evaluate the thermal stability of this compound-derived polymers?
- Methodological Answer :
- Isothermal Gravimetric Analysis (ITGA) : Conduct at 250–350°C for 1–5 hours to quantify mass loss.
- Dynamic Mechanical Analysis (DMA) : Measures glass transition temperature (Tg) and crosslinking density.
- Failure Analysis : Compare TGA residue under nitrogen vs. air to differentiate oxidative vs. thermal degradation pathways .
Advanced Research Questions
Q. How can kinetic modeling resolve contradictions in curing behavior between this compound and its structural analogs?
- Methodological Answer :
- Reaction Order Determination : Use non-isothermal DSC to calculate activation energy (Ea) via Kissinger or Ozawa methods. For example, 4-Ethynylphenyl-terminated oligomers exhibit hydration side reactions during cyclodehydration, requiring adjusted rate constants .
- Comparative Studies : Contrast with 3-ethynylphenyl analogs (e.g., Thermid-600®) using torsional braid analysis (TBA) to assess viscosity changes during curing .
- Data Reconciliation : Apply Arrhenius corrections for competing hydration (e.g., ethynyl → acetyl conversion) using FT-IR and GC-MS to track byproducts .
Q. What experimental strategies address low processability of this compound in high-temperature resin formulations?
- Methodological Answer :
- Co-oligomer Blending : Incorporate flexible spacers (e.g., siloxane or aliphatic diamine linkers) to reduce brittleness.
- Additive Screening : Test 1–5 wt% nano-fillers (e.g., SiO₂ or carbon nanotubes) to enhance melt viscosity.
- Process Optimization : Use solvent-assisted processing (e.g., γ-butyrolactone) to lower Tg during molding .
Q. How should researchers design experiments to resolve discrepancies in reported thermal degradation mechanisms?
- Methodological Answer :
- Controlled Atmosphere Studies : Perform TGA in N₂ vs. O₂ to isolate oxidative degradation.
- Post-Degradation Analysis : Use XPS or EDS to identify surface elemental changes.
- Statistical Validation : Apply ANOVA to compare degradation rates across multiple batches (p < 0.05 significance) .
Key Research Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
